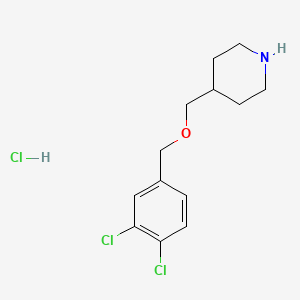

4-(3,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride

Description

4-(3,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride is a piperidine derivative featuring a benzyloxymethyl group substituted with chlorine atoms at the 3- and 4-positions of the benzene ring.

Properties

IUPAC Name |

4-[(3,4-dichlorophenyl)methoxymethyl]piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2NO.ClH/c14-12-2-1-11(7-13(12)15)9-17-8-10-3-5-16-6-4-10;/h1-2,7,10,16H,3-6,8-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTBZEYLWOXLFLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COCC2=CC(=C(C=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289388-66-4 | |

| Record name | Piperidine, 4-[[(3,4-dichlorophenyl)methoxy]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289388-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride typically involves the reaction of piperidine with 3,4-dichlorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 4-(3,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of chlorine atoms or reduction of other functional groups.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce dechlorinated or hydrogenated derivatives.

Scientific Research Applications

4-(3,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 4-(3,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride with related compounds:

Key Observations:

- Chlorination Impact: The 3,4-dichloro substitution in the target compound enhances electronegativity and may improve binding to hydrophobic pockets in biological targets compared to non-chlorinated analogs like 4-(Diphenylmethoxy)piperidine HCl .

- Pharmacological Relevance : Paroxetine-related compounds demonstrate that piperidine derivatives with aromatic substituents (e.g., benzodioxol) exhibit significant CNS activity, suggesting the target compound could share similar pathways .

Stability and Reactivity

- Target Compound: No specific stability data available. However, the presence of electron-withdrawing chlorine atoms may reduce susceptibility to oxidative degradation compared to non-halogenated analogs.

- Paroxetine HCl: Known to degrade under acidic conditions, forming related compounds (e.g., System Suitability Mixture A), highlighting the importance of substituent stability in drug design .

Toxicological and Environmental Profiles

Key Gaps:

Research and Regulatory Considerations

- Synthesis Pathways : The target compound’s synthesis likely involves benzyl halide intermediates, similar to 4-(Diphenylmethoxy)piperidine HCl .

- Regulatory Compliance : Both the target compound and 4-(Diphenylmethoxy)piperidine HCl are listed in China’s IECSC, requiring compliance with new chemical substance regulations .

- Potential Applications: Structural parallels to paroxetine suggest possible antidepressant or antimicrobial uses, but in vitro/in vivo validation is needed .

Biological Activity

4-(3,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the piperidine class and is characterized by the presence of a dichlorobenzyl group. The structural formula can be represented as follows:

The biological activity of 4-(3,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride primarily involves its interaction with various biological targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, influencing metabolic pathways and cellular functions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of piperidine compounds possess antimicrobial properties. For instance, some piperidine derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis, with promising results suggesting potential applications in tuberculosis treatment .

- Anticancer Properties : Compounds similar to 4-(3,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride have been investigated for their anticancer effects. Research indicates that certain piperidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of specific signaling pathways .

- Neurological Effects : Piperidine derivatives are also studied for their neuroactive properties. Some compounds have shown potential in modulating neurotransmitter systems, which may lead to therapeutic applications in neurodegenerative diseases .

Case Studies and Research Findings

Recent studies have highlighted the biological activity of related compounds and their implications:

- Inhibition of Mycobacterium tuberculosis : A series of piperidine derivatives were synthesized and tested for their inhibitory effects on Mycobacterium tuberculosis thymidylate kinase (MtTMPK). Some compounds demonstrated significant inhibitory activity, indicating potential for further development as anti-tuberculosis agents .

- Structure-Activity Relationship (SAR) : Research on the SAR of piperidine derivatives has provided insights into how structural modifications can enhance biological activity. For example, modifications to the benzyl group or the piperidine ring can significantly alter the compound's potency against specific targets .

- Neuroprotective Effects : Certain studies have indicated that piperidine compounds may exhibit neuroprotective effects by modulating glutamate receptors, suggesting a possible role in treating neurodegenerative disorders such as Alzheimer's disease .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended handling and storage conditions for 4-(3,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride to ensure stability?

- Answer : Store the compound in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C, away from moisture and light. Avoid contact with strong oxidizers, as piperidine derivatives are prone to decomposition under oxidative conditions . Personal protective equipment (PPE), including gloves, lab coats, and safety goggles, is mandatory during handling. Ensure proper ventilation in the workspace to minimize inhalation risks .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : To confirm the presence of the benzyloxymethyl group and piperidine ring protons .

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (e.g., ≥95% as per similar compounds in ).

- Mass Spectrometry (MS) : To verify molecular weight (e.g., calculated m/z for C13H16Cl2NO·HCl).

- Melting Point Analysis : Compare observed values with literature data to detect impurities .

Q. How should researchers safely dispose of waste containing this compound?

- Answer : Follow local/national regulations for hazardous waste disposal. Incinerate in a certified facility equipped to handle halogenated organic compounds. Contaminated packaging must be decontaminated before disposal .

Advanced Research Questions

Q. How can researchers optimize the synthesis of 4-(3,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride to improve yield and purity?

- Answer :

- Reaction Conditions : Use a nucleophilic substitution reaction between 4-hydroxymethylpiperidine and 3,4-dichlorobenzyl chloride in the presence of a base (e.g., triethylamine) to facilitate deprotonation .

- Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures to isolate high-purity product .

- Yield Optimization : Conduct kinetic studies to identify ideal temperature (e.g., 0–5°C to minimize side reactions) and stoichiometric ratios (e.g., 1:1.2 piperidine:benzyl chloride) .

Q. What strategies are recommended for resolving discrepancies in reported solubility or reactivity data of this compound?

- Answer :

- Solubility Testing : Systematically test solubility in polar (water, methanol) and non-polar solvents (dichloromethane) under controlled temperatures. Note discrepancies and validate via triplicate experiments .

- Reactivity Profiling : Use differential scanning calorimetry (DSC) to assess thermal stability and identify decomposition thresholds. Cross-reference with safety data from structurally similar piperidine hydrochlorides .

- Collaborative Validation : Share samples with independent labs to confirm results, especially if conflicting literature exists .

Q. How can the biological activity of this compound be evaluated in in vitro assays?

- Answer :

- Target Selection : Prioritize receptors known to interact with dichlorobenzyl or piperidine motifs (e.g., serotonin or dopamine receptors, as seen in ).

- Assay Design : Use fluorescence-based binding assays or cell viability tests (e.g., MTT assay) to screen for activity. Include positive controls (e.g., paroxetine for serotonin reuptake inhibition) .

- Dose-Response Studies : Test concentrations ranging from 1 nM to 100 µM to establish IC50/EC50 values. Account for hydrochloride salt solubility limitations .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.